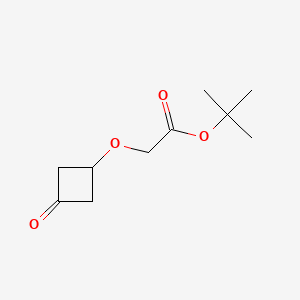

tert-Butyl 2-(3-oxocyclobutoxy)acetate

Description

tert-Butyl 2-(3-oxocyclobutoxy)acetate (CAS: 2377086-43-4) is an ester derivative featuring a tert-butyl group, an acetoxy linker, and a 3-oxocyclobutoxy substituent. This compound is structurally characterized by its oxygenated cyclobutane ring, which introduces unique steric and electronic properties. It is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals, though specific applications remain underexplored in the available literature. The compound is listed with two suppliers, and its synonyms include SCHEMBL26430857 and UPWPKKHDNQMRFO-UHFFFAOYSA-N .

Properties

Molecular Formula |

C10H16O4 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

tert-butyl 2-(3-oxocyclobutyl)oxyacetate |

InChI |

InChI=1S/C10H16O4/c1-10(2,3)14-9(12)6-13-8-4-7(11)5-8/h8H,4-6H2,1-3H3 |

InChI Key |

DIERJXAWTGJVOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COC1CC(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-oxocyclobutoxy)acetate typically involves the esterification of acetic acid derivatives with tert-butyl alcohol in the presence of a catalyst. One common method is the reaction of tert-butyl alcohol with acetic anhydride or acetic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of tert-Butyl 2-(3-oxocyclobutoxy)acetate may involve continuous flow processes where the reactants are mixed and passed through a reactor containing the catalyst. This method ensures efficient mixing and reaction, leading to higher yields and purity of the final product. The use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites has been shown to enhance the selectivity and conversion rates in such processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(3-oxocyclobutoxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 2-(3-oxocyclobutoxy)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective reactions that can be exploited in synthetic chemistry .

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties that are useful in drug development.

Industry: In industrial applications, tert-Butyl 2-(3-oxocyclobutoxy)acetate is used as a solvent and as an intermediate in the production of coatings, adhesives, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-oxocyclobutoxy)acetate involves its interaction with molecular targets through its ester and oxocyclobutyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. The pathways involved may include enzymatic hydrolysis of the ester bond, leading to the release of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| tert-Butyl 2-(3-oxocyclobutoxy)acetate | 2377086-43-4 | C₁₁H₁₈O₄¹ | Oxocyclobutoxy, tert-butyl ester | ~214.26² |

| tert-Butyl 2-(4-formylphenoxy)acetate | 276884-77-6 | C₁₃H₁₆O₄ | Formylphenoxy, tert-butyl ester | 236.26 |

| tert-Butyl 2-(4-(3-hydroxypropoxy)butoxy)acetate | 1973409-29-8 | Not provided³ | Hydroxypropoxy, butoxy, tert-butyl ester | Not available |

| tert-Butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | 620548-16-5 | C₂₀H₂₀O₅S | Benzofuran, methylthiophene, tert-butyl ester | 372.4 |

Key Observations :

- Oxocyclobutoxy vs.

- Hydroxypropoxy/Butoxy Chains : The hydroxypropoxy and butoxy chains in CAS 1973409-29-8 increase hydrophilicity and flexibility, which may improve solubility in polar solvents relative to the rigid cyclobutane ring .

- Benzofuran Derivatives : The benzofuran-containing compound (CAS 620548-16-5) exhibits significantly higher molecular weight (372.4 g/mol) and lipophilicity (XLogP3 = 4.6), suggesting utility in drug design targeting lipid-rich environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.